Cas no 2137673-69-7 (2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)-)

2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)-, is a specialized organic compound featuring a reactive α,β-unsaturated ketone (enone) moiety linked to a 3-aminotetrahydrofuran scaffold. This structure imparts versatility in synthetic applications, particularly as a Michael acceptor or intermediate in heterocyclic chemistry. The presence of both an amine and a furanyl group enhances its utility in nucleophilic addition reactions and as a precursor for bioactive molecule synthesis. Its tetrahydrofuran ring contributes to conformational rigidity, potentially improving selectivity in target interactions. The compound is valuable in pharmaceutical and agrochemical research, where its bifunctional reactivity enables efficient derivatization for structure-activity studies. Proper handling is advised due to the electrophilic nature of the enone group.
2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- structure
2137673-69-7 structure
Product Name:2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)-
CAS No:2137673-69-7
MF:C7H11NO2
MW:141.167742013931
CID:5293734
Update Time:2025-10-30

2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)-
    • Inchi: 1S/C7H11NO2/c1-2-6(9)7-5(8)3-4-10-7/h2,5,7H,1,3-4,8H2
    • InChI Key: BHGLUOAUDAWMLF-UHFFFAOYSA-N
    • SMILES: C(C1C(N)CCO1)(=O)C=C

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Additional information on 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)-

Comprehensive Analysis of 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- (CAS No. 2137673-69-7)

The compound 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- (CAS No. 2137673-69-7) has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This article delves into the molecular characteristics, synthesis methods, and emerging uses of this compound, while addressing common queries and trending topics in the scientific community.

Chemically, 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- belongs to the class of α,β-unsaturated ketones, which are known for their reactivity and versatility in organic synthesis. The presence of both an amino group and a tetrahydrofuran ring in its structure makes it a valuable intermediate for pharmaceutical and material science applications. Researchers have explored its role in the development of novel bioactive molecules, particularly in drug discovery programs targeting neurological and metabolic disorders.

One of the most frequently asked questions about this compound revolves around its synthetic routes. The synthesis of 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- typically involves a multi-step process starting from readily available furan derivatives. Key steps include the introduction of the amino group at the 3-position of the tetrahydrofuran ring, followed by conjugation with an acryloyl moiety. Recent advancements in green chemistry have led to more sustainable synthesis methods, reducing the use of hazardous reagents and improving overall yields.

In the context of current research trends, this compound has been investigated for its potential in polymer chemistry. The α,β-unsaturated carbonyl group allows for Michael addition reactions, making it a suitable monomer for creating functional polymers with tailored properties. These polymers show promise in applications ranging from drug delivery systems to smart materials responsive to environmental stimuli.

The pharmacological potential of 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- has also been a subject of growing interest. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, aligning with the increasing focus on neurodegenerative diseases in aging populations. Its structural features resemble those of known enzyme inhibitors, prompting investigations into its mechanism of action at the molecular level.

From an analytical perspective, characterization of this compound involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and provide insights into its three-dimensional structure, which is crucial for understanding its reactivity and interactions with biological targets.

In material science, researchers are exploring the compound's utility in creating advanced coatings and adhesives. The combination of its polar amino group and the relatively hydrophobic tetrahydrofuran ring offers interesting possibilities for designing materials with specific surface properties. This aligns with the growing demand for functional materials in electronics and biomedical applications.

Environmental considerations regarding the production and use of 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- have also come to the forefront. The scientific community is actively working on developing eco-friendly synthesis protocols and assessing the compound's biodegradability profile. These efforts reflect the broader shift toward sustainable chemistry practices in industrial and academic research.

Future research directions for this compound likely include further exploration of its structure-activity relationships and expansion of its applications in catalysis and material science. As synthetic methodologies continue to advance, we can expect to see more efficient routes to this compound and its derivatives, potentially opening new avenues for its utilization in cutting-edge technologies.

In conclusion, 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- (CAS No. 2137673-69-7) represents an intriguing chemical entity with diverse potential across multiple disciplines. Its unique structural features and reactivity profile make it a valuable subject for ongoing research, particularly in areas addressing current scientific challenges and societal needs.

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